![molecular formula C14H11ClN2 B2445793 2-(3-Chlorophenyl)isoindolin-1-imine CAS No. 321686-44-6](/img/structure/B2445793.png)
2-(3-Chlorophenyl)isoindolin-1-imine
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Overview
Description
2-(3-Chlorophenyl)isoindolin-1-imine is a chemical compound that belongs to the class of isoindolin-1-imines . Isoindolin-1-imines have attracted considerable attention due to their significant therapeutic and biological activities .
Synthesis Analysis
The synthesis of isoindolin-1-imine derivatives, including 2-(3-Chlorophenyl)isoindolin-1-imine, can be achieved through a catalyst-free, one-pot method . This method involves a cascade three-component condensation of 2-cyanobenzaldehyde, amine, and an active methylene compound . The reaction provides the corresponding products from various substrates at room temperature in an aqueous medium with excellent yields .Molecular Structure Analysis
Isoindolin-1-imines are the nitrogen analogues of aldehydes and ketones, containing a C=N bond instead of a C=O bond . They are formed through the addition of a primary amine to an aldehyde or ketone .Chemical Reactions Analysis
The synthesis of isoindolin-1-imine derivatives involves a cascade three-component condensation of 2-cyanobenzaldehyde, amine, and an active methylene compound . This reaction provides the corresponding products from various substrates at room temperature in an aqueous medium .Scientific Research Applications
Novel Synthesis Methods
- Researchers have developed novel, one-pot procedures for synthesizing isoindolin-1-imine derivatives, including 2-(3-Chlorophenyl)isoindolin-1-imine. These methods are efficient, producing high yields and offer a straightforward procedure, contributing significantly to the synthetic methods for such compounds (Shen et al., 2012).
Development of Novel Chromophores
- Isoindolin-1-imines have been used in the synthesis of novel classes of chromophores. These chromophores, showing remarkable electron-accepting properties, are used in various applications like spectroscopy and electronics (Zatsikha et al., 2019).
Medicinal Chemistry Applications
- Isoindoline heterocycles, closely related to isoindolin-1-imines, have shown potential across diverse biological targets. They are found in molecules acting as bronchodilators and various other pharmacological agents, highlighting their significance in medicinal chemistry (Williams & Jarvo, 2011).
Tautomerism and Proton Transport Studies
- The study of isoindoline zwitterion coordination compounds, including those related to isoindolin-1-imines, has provided insights into tautomer interconversion and proton transport, which are crucial in understanding reaction mechanisms and molecular dynamics (Anderson et al., 2003).
Palladium-Catalyzed Synthesis Methods
- Palladium-catalyzed methods have been developed for synthesizing isoindolin-1-ones, demonstrating the versatility of these compounds in various synthesis techniques and their potential in creating structurally diverse molecules (Cho et al., 2000).
Exploration of Molecular Structures
- The molecular structure and properties of isoindoline derivatives, such as 2-(3-chlorophenyl)isoindolin-1-imine, have been analyzed using techniques like X-ray crystallography and spectroscopy, contributing to our understanding of their chemical behavior (Evecen et al., 2016).
Green Chemistry Approaches
- Environmentally friendly, catalyst-free synthesis methods for isoindolin-1-imines have been developed. These methods highlight the movement towards sustainable and eco-friendly chemical synthesis (Shen et al., 2015).
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)-3H-isoindol-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-11-5-3-6-12(8-11)17-9-10-4-1-2-7-13(10)14(17)16/h1-8,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCHZKURTICKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine |
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